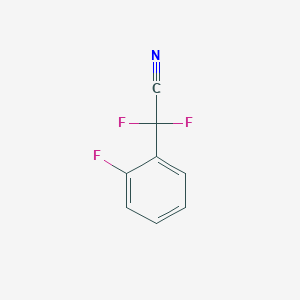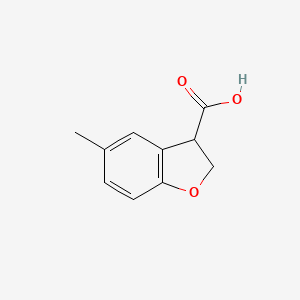![molecular formula C13H12F3N3O B13165372 3-Phenyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole](/img/structure/B13165372.png)
3-Phenyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a phenyl group, a trifluoromethyl-substituted pyrrolidine ring, and an oxadiazole ring. The presence of these functional groups imparts distinct chemical and physical properties, making it a valuable subject for studies in medicinal chemistry, organic synthesis, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of a suitable amine with a ketone or aldehyde, followed by cyclization.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under appropriate conditions.
Formation of the Oxadiazole Ring: The oxadiazole ring can be formed through the cyclization of a hydrazide with a nitrile or carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Phenyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
3-Phenyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound’s properties make it suitable for use in the development of new materials with specific electronic or optical characteristics.
Mécanisme D'action
The mechanism of action of 3-Phenyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor modulator, or ion channel blocker, depending on its structure and functional groups. Detailed studies on its binding affinity, selectivity, and pharmacokinetics are essential to understand its full mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Phenyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-triazole
- 3-Phenyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-thiadiazole
Uniqueness
Compared to similar compounds, 3-Phenyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole exhibits unique properties due to the presence of the oxadiazole ring. This ring imparts distinct electronic and steric effects, influencing the compound’s reactivity and interaction with biological targets.
Propriétés
Formule moléculaire |
C13H12F3N3O |
|---|---|
Poids moléculaire |
283.25 g/mol |
Nom IUPAC |
3-phenyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C13H12F3N3O/c14-13(15,16)12(6-7-17-8-12)11-18-10(19-20-11)9-4-2-1-3-5-9/h1-5,17H,6-8H2 |
Clé InChI |
SIMKOTKFKJYYTR-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC1(C2=NC(=NO2)C3=CC=CC=C3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tricyclo[3.2.1.0,2,4]octan-6-amine](/img/structure/B13165316.png)





![2-chloro-1-[2-(4-ethoxyphenyl)-1H-indol-3-yl]ethanone](/img/structure/B13165354.png)
![[3-(Chloromethyl)pentan-3-yl]cyclobutane](/img/structure/B13165356.png)


![[(R)-{[(R)-[(2S)-4,4-dimethyl-1,3-dioxolan-2-yl][(trimethylsilyl)oxy]methyl](phenyl)phosphoryl}[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methoxy]trimethylsilane](/img/structure/B13165375.png)

